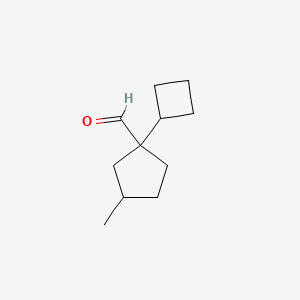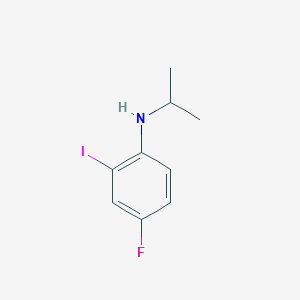
4-fluoro-2-iodo-N-(propan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-2-iodo-N-(propan-2-yl)aniline is an organic compound with the molecular formula C9H11FIN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine and iodine atoms at the 4 and 2 positions, respectively, and an isopropyl group is attached to the nitrogen atom. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-iodo-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the iodination of 4-fluoroaniline followed by alkylation with isopropyl halides. The iodination reaction typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The alkylation step can be performed using isopropyl bromide or isopropyl chloride in the presence of a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-iodo-N-(propan-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically use palladium catalysts and boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide, potassium fluoride, and organolithium compounds are used under conditions such as reflux in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-fluoro-2-iodo-N-(propan-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties, such as conductivity or fluorescence.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and agrochemicals.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of 4-fluoro-2-iodo-N-(propan-2-yl)aniline depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of fluorine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity.
Comparison with Similar Compounds
4-fluoro-2-iodo-N-(propan-2-yl)aniline can be compared with other similar compounds, such as:
4-fluoro-N-(propan-2-yl)aniline: Lacks the iodine atom, which may result in different reactivity and applications.
2-iodo-N-(propan-2-yl)aniline: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-fluoro-2-chloro-N-(propan-2-yl)aniline: Chlorine substitution instead of iodine, leading to different chemical behavior and applications.
The uniqueness of this compound lies in the combination of fluorine and iodine substitutions, which impart distinct electronic and steric properties, making it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C9H11FIN |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
4-fluoro-2-iodo-N-propan-2-ylaniline |
InChI |
InChI=1S/C9H11FIN/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6,12H,1-2H3 |
InChI Key |
BMTJGYRGHHADCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


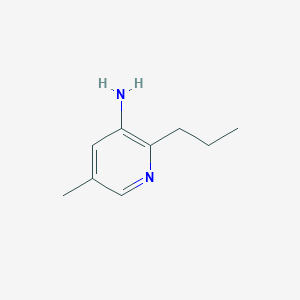
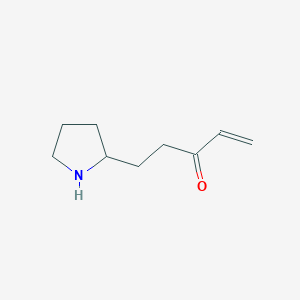
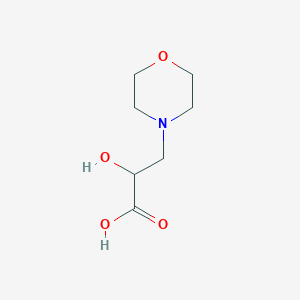
![2-{[2-(Piperidin-4-yl)ethyl]sulfanyl}pyrimidine](/img/structure/B13252741.png)
![tert-Butyl N-[(4,6-dimethylpiperidin-3-yl)methyl]carbamate](/img/structure/B13252749.png)
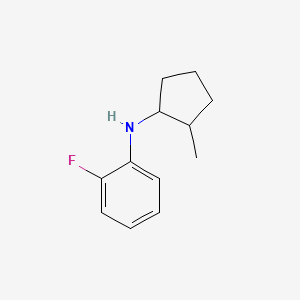
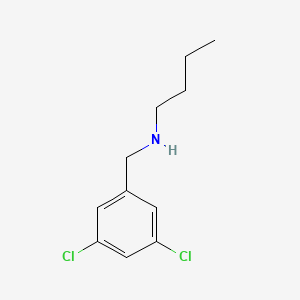

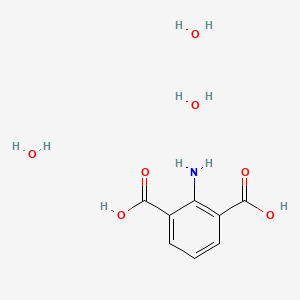
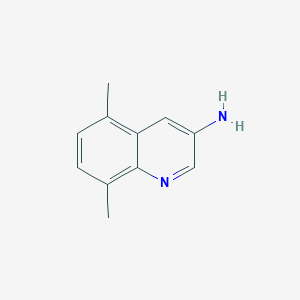
![[(4-Bromothiophen-2-yl)methyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13252781.png)
![2-[(Tert-butylsulfanyl)methyl]piperidine](/img/structure/B13252784.png)

